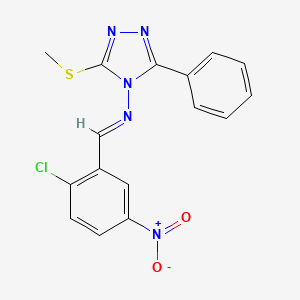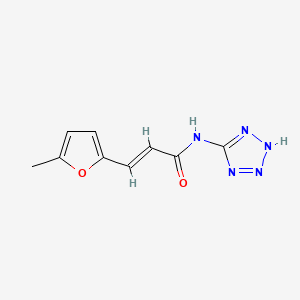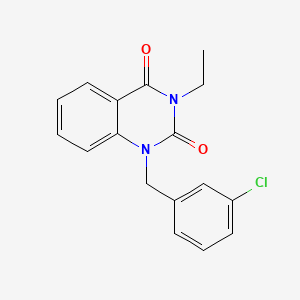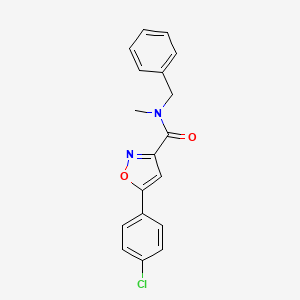
N-(2-chloro-5-nitrobenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-nitrobenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. The compound is commonly referred to as CNPMT and is synthesized through a specific method that involves several steps. CNPMT has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have extensively explored the synthesis and chemical properties of compounds related to "N-(2-chloro-5-nitrobenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine." For instance, the study on the synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents demonstrates the versatility of triazole derivatives in synthesizing compounds with potential biological activities (Samadhiya, Sharma, Srivastava, & Srivastava, 2014). Similarly, the synthesis of new azo Schiff bases of pyrazole derivatives and their spectroscopic and theoretical investigations underscore the chemical versatility and potential for further functionalization of such compounds (Özkınalı, Gür, Şener, Alkın, & Çavuş, 2018).
Biological and Antimicrobial Activities
The antimicrobial potential of triazole derivatives, including compounds structurally related to "this compound," has been a significant area of research. The study by Salama (2020) on the synthesis of 1,3,4-oxadiazole derivatives and their anti-Salmonella typhi activity evaluation provides evidence of the antimicrobial capabilities of these compounds, highlighting their potential as therapeutic agents (Salama, 2020).
Photophysical and Electrochemical Studies
Research has also focused on the photophysical and electrochemical properties of triazole and its derivatives, indicating their potential in materials science and sensor technology. For example, the study on the synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan explores the photophysical characteristics of nitrobenzofurazan derivatives, which are closely related to the chemical nature of "this compound" (Bem et al., 2007).
Antioxidant Properties and Stability
The investigation into the variety of oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines provides insights into the stability and antioxidant properties of related compounds, which could inform further research into the stability and potential antioxidative applications of triazole derivatives (Rapta et al., 2009).
Eigenschaften
IUPAC Name |
(E)-1-(2-chloro-5-nitrophenyl)-N-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O2S/c1-25-16-20-19-15(11-5-3-2-4-6-11)21(16)18-10-12-9-13(22(23)24)7-8-14(12)17/h2-10H,1H3/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRIIPVUPKFSKH-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NN=C(N1/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5600562.png)

![2-[(2,5-dimethoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5600573.png)

![4-(acetylamino)-N-[4-(aminosulfonyl)benzyl]benzamide](/img/structure/B5600579.png)


![3-(3-hydroxy-3-methylbutyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]benzamide](/img/structure/B5600591.png)
![(1S*,5R*)-6-benzyl-3-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5600597.png)
![ethyl 4-[(9H-fluoren-2-ylmethylene)amino]benzoate](/img/structure/B5600599.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5600618.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600625.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5600638.png)
![N-[4-(diethylamino)phenyl]-4-methylbenzamide](/img/structure/B5600641.png)